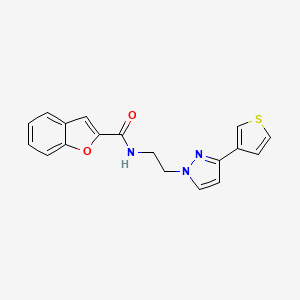

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

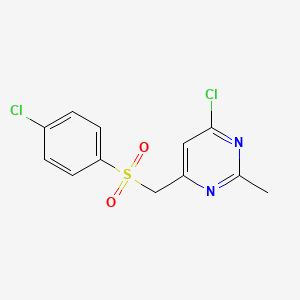

The compound is a derivative of benzofuran-2-carboxamide . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. Carboxamides are organic compounds characterized by the presence of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as naphtho[1,2-b]furan-2-carboxamides have been synthesized and studied . These compounds were found to serve as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzofuran core with a carboxamide group attached at the 2-position and a thiophen-3-yl-1H-pyrazol-1-yl ethyl group attached to the nitrogen of the carboxamide .Applications De Recherche Scientifique

Thiophene Derivatives

Thiophene derivatives have been reviewed for their therapeutic properties, indicating a wide range of biological activities. The structure-activity relationships of thiophene derivatives reveal no consistent pattern of superiority among molecular structures when exchanging the 2-thienyl moiety or replacing the thiophene ring with various aromatic rings. However, these derivatives show potential in drug discovery and development due to their diverse therapeutic properties (Drehsen & Engel, 1983).

Pyrazole Heterocycles

Pyrazole moiety plays a crucial role in many biologically active compounds, acting as a pharmacophore. Pyrazole derivatives have exhibited widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole appended heterocyclic skeletons has been achieved under different conditions, highlighting the importance of these heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Benzofuran Derivatives

Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The synthesis of benzofuran derivatives has been a focus of recent research, with novel methods for constructing benzofuran rings being discovered. These compounds have attracted attention for their potential applications in drug discovery as natural drug lead compounds (Miao et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-18(17-11-13-3-1-2-4-16(13)23-17)19-7-9-21-8-5-15(20-21)14-6-10-24-12-14/h1-6,8,10-12H,7,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGQWHDGMXBNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2725392.png)

![N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725395.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2725397.png)

![3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2725398.png)

![1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2725403.png)

![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)

![2-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2725409.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2725410.png)

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2725412.png)